Methyl 1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylate
Description
Methyl 1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylate is a pyrrolidine-based derivative featuring a thiophene ring linked via a methylene group to the pyrrolidine nitrogen. The thiophene moiety may confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity compared to aromatic or aliphatic substituents.
Properties
IUPAC Name |
methyl 1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)10-5-2-6-12(10)8-9-4-3-7-15-9/h3-4,7,10H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHUBACSRUGZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656440 | |
| Record name | Methyl 1-[(thiophen-2-yl)methyl]prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031843-68-1 | |
| Record name | Methyl 1-[(thiophen-2-yl)methyl]prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylate typically involves the reaction of thiophen-2-ylmethylamine with methyl 2-pyrrolidinecarboxylate under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Methyl 1-(thiophen-2-ylmethyl)pyrrolidine-2-methanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
Methyl 1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and electrophilic substitution, makes it valuable in the development of new materials and organic semiconductors.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Thiophene sulfoxides or sulfones | Hydrogen peroxide, m-CPBA |
| Reduction | Methyl 1-(thiophen-2-ylmethyl)pyrrolidine-2-methanol | LiAlH4, NaBH4 |
| Substitution | Halogenated thiophene derivatives | Bromine, chlorinating agents |
Biology
In biological research, this compound is being investigated for its bioactive properties , including antimicrobial and anti-inflammatory effects. Studies have indicated that the thiophene moiety may enhance the compound's interaction with biological targets, potentially leading to new therapeutic agents .
Case Study: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory activity, suggesting its potential as a lead compound in developing new antibiotics.
Medicine
The compound has shown promise in pharmaceutical development as a scaffold for designing novel drugs. Its structural characteristics allow for modifications that can enhance specific biological activities, making it relevant in treating diseases such as cancer and diabetes .
Table 2: Potential Medical Applications
| Application Area | Description |
|---|---|
| Anticancer Agents | Investigated for its ability to inhibit cancer cell proliferation. |
| Anti-inflammatory Drugs | Explored for reducing inflammation in various models. |
| Central Nervous System Disorders | Potential use in treating neurological conditions due to its interaction with neurotransmitter receptors. |
Mechanism of Action
The mechanism of action of Methyl 1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Reflux conditions (e.g., ) are common for achieving high conversion in acetonitrile, though yields are often unreported.
- Chromatographic purification (e.g., ) is critical for isolating polar derivatives, with yields ranging from 55% to 86%.
Physical and Spectroscopic Properties
The physical state, melting points, and optical activity of selected compounds are compared:
Biological Activity
Methyl 1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylate (CAS No. 1031843-68-1) is a heterocyclic compound characterized by its unique pyrrolidine structure substituted with a thiophenyl group. This compound has garnered interest due to its potential biological activities, which are essential for drug discovery and development.
- Molecular Formula : C₁₁H₁₅NO₂S
- Molar Mass : 225.31 g/mol
- Structure : The compound features a pyrrolidine ring with a methyl ester and a thiophenyl side chain, contributing to its bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activities such as:
- Antimicrobial : Potential inhibition of bacterial growth.
- Anti-inflammatory : Modulation of inflammatory pathways.
- Cytotoxicity : Inducing cell death in cancerous cells.
Antimicrobial Activity
A study investigating the antimicrobial properties of related compounds found that modifications in the thiophenyl group can enhance activity against specific bacterial strains. This compound may exhibit similar properties due to its structural analogies with known antimicrobial agents .
Anti-inflammatory Effects
Research into pyrrolidine derivatives has demonstrated their ability to inhibit inflammatory mediators. This compound could potentially act on pathways involving cyclooxygenases (COX), which are critical in the inflammatory response .
Cytotoxicity Studies
Preliminary cytotoxicity assays suggest that this compound may possess selective toxicity towards certain cancer cell lines. For instance, studies on structurally related compounds have shown IC50 values indicating significant anti-cancer activity, warranting further investigation into the specific effects of this compound on various tumor models .
Data Summary Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Modulation of COX pathways | |
| Cytotoxicity | Selective toxicity in cancer cell lines |
Case Study 1: Antimicrobial Activity
In a comparative study, several pyrrolidine derivatives were tested against Gram-positive and Gram-negative bacteria. This compound showed promising results, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory properties of similar compounds revealed that certain substitutions on the pyrrolidine ring enhance COX inhibition. This suggests that this compound could be optimized for better efficacy in treating inflammatory diseases.
Case Study 3: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that methyl esters of pyrrolidine derivatives exhibit cytotoxic effects on various cancer cell lines, including HeLa and MCF7 cells. The specific mechanisms involved apoptosis and cell cycle arrest, which could be further explored for therapeutic applications.
Q & A
Q. Table 1: Synthetic Routes and Yields
| Precursor | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| L-Proline methyl ester | Thiophen-2-ylmethyl bromide, DMF, NaH | 78% | |
| Pyrrolidine-2-carboxylate | Ugi reaction with thiophene aldehyde | 41% |
How can the conformational flexibility of the pyrrolidine ring be analyzed computationally?
Advanced Research Question
Methodological Answer:
The Cremer-Pople puckering parameters are used to quantify ring puckering . Computational steps include:
Geometry Optimization: Perform DFT calculations (B3LYP/6-31G*) to minimize energy.
Puckering Analysis: Calculate puckering amplitude () and phase angle () using software like Gaussian or ORCA.
Comparison with Crystallographic Data: Validate against X-ray structures (e.g., Mercury CSD ).
Q. Table 2: Puckering Parameters for Pyrrolidine Derivatives
| Compound | (Å) | (°) | Reference |
|---|---|---|---|
| Methyl pyrrolidine-2-carboxylate | 0.45 | 18.2 | |
| Thiophene-substituted analog | 0.52 | 24.5 |
What spectroscopic techniques resolve structural ambiguities, and how are data contradictions addressed?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR: Assign peaks using COSY and HSQC to confirm regiochemistry (e.g., thiophene vs. pyrrolidine protons) .
- NOESY: Detect spatial proximity to resolve stereochemical conflicts (e.g., axial vs. equatorial substituents).
- Mass Spectrometry (HRMS): Confirm molecular formula with <5 ppm error .
Contradiction Resolution Example:
Discrepancies in coupling constants () may arise from dynamic puckering. Variable-temperature NMR (VT-NMR) can identify conformational exchange .
How is crystallographic data validated for this compound, and which software tools are recommended?
Advanced Research Question
Methodological Answer:
- X-ray Diffraction: Collect data on a single crystal (Mo-Kα radiation, 100 K).
- Structure Refinement: Use SHELXL for small-molecule refinement (R-factor < 5%) .
- Validation: Check for PLATON alerts (e.g., missed symmetry, solvent masking) .
Recommended Tools:
Q. Table 3: Crystallographic Parameters (Example)
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁2₁2₁ | |
| R-factor | 3.2% | |
| Puckering Amplitude | 0.48 Å |
What strategies enhance enantiomeric purity during synthesis?
Advanced Research Question
Methodological Answer:
- Chiral Auxiliaries: Use (S)-proline derivatives to induce asymmetry .
- Catalytic Asymmetric Synthesis: Employ ferrocenyl phosphine ligands (e.g., LB7 in ) for >90% ee.
- Chiral Chromatography: Separate enantiomers using Chiralpak IA/IB columns (heptane/ethanol) .
Q. Table 4: Enantiomeric Excess (ee) Optimization
| Method | ee (%) | Reference |
|---|---|---|
| Chiral ligand (LB7) | 95 | |
| Kinetic Resolution | 88 |
How does the thiophene moiety influence reactivity in cross-coupling reactions?
Advanced Research Question
Methodological Answer:
The electron-rich thiophene activates the methylene group for:
- Suzuki-Miyaura Coupling: React with aryl boronic acids (Pd(OAc)₂, SPhos ligand) .
- C-H Functionalization: Direct arylation via Pd-catalyzed C–H activation .
Key Considerations:
- Solvent: Use toluene/DMF (3:1) for optimal Pd dispersion.
- Temperature: 80–100°C balances reactivity and decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
